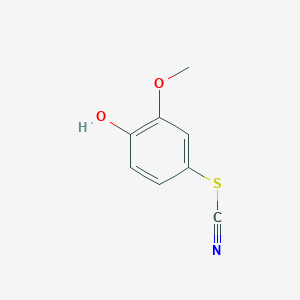

4-Hydroxy-3-methoxyphenyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-methoxyphenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-8-4-6(12-5-9)2-3-7(8)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFACVKPYJJDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methoxyphenyl Thiocyanate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Although a specific, experimentally verified spectrum for 4-Hydroxy-3-methoxyphenyl thiocyanate (B1210189) is not widely published, its expected NMR data can be accurately predicted based on the analysis of structurally similar compounds, such as guaiacol (B22219) (2-methoxyphenol) and other vanillyl derivatives. researchgate.nethmdb.caresearchgate.netchemicalbook.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display a complex pattern for the three protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group would likely appear as a doublet, the proton ortho to the thiocyanate group as another doublet, and the proton between the methoxy (B1213986) and thiocyanate groups as a doublet of doublets. The phenolic hydroxyl proton would present as a broad singlet, and the methoxy protons would yield a sharp singlet further upfield.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups (-OH, -OCH₃, -SCN). The carbon bearing the hydroxyl group would be significantly shifted downfield, as would the carbon attached to the thiocyanate group. An additional signal for the methoxy carbon would be observed in the upfield region of the spectrum.

Table 1: Predicted NMR Data for 4-Hydroxy-3-methoxyphenyl Thiocyanate Data is estimated based on spectral data from analogous compounds like guaiacol and vanillyl derivatives.

| ¹H-NMR Data | ¹³C-NMR Data | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~9.0 - 9.5 (broad s, 1H) | Phenolic -OH | ~150.0 | C-OH |

| ~7.0 - 7.3 (m, 3H) | Aromatic C-H | ~148.0 | C-OCH₃ |

| ~3.9 (s, 3H) | Methoxy -OCH₃ | ~125.0 | Aromatic C-H |

| ~122.0 | Aromatic C-H | ||

| ~116.0 | Aromatic C-H | ||

| ~115.0 | C-SCN | ||

| ~112.0 | Thiocyanate -SCN |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. libretexts.orgdocbrown.info A prominent, broad band in the region of 3200-3550 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. docbrown.info The C-H stretching of the aromatic ring and the methoxy group would appear just above and below 3000 cm⁻¹, respectively. The most diagnostic peak for this compound is the sharp, strong absorption band for the thiocyanate (-S-C≡N) group's C≡N triple bond stretch, which typically appears in the 2140-2175 cm⁻¹ region. scispace.comnih.govresearchgate.netresearchgate.net Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range, while the C-O stretching of the phenol (B47542) and methoxy ether would be visible in the 1200-1300 cm⁻¹ region. vscht.czlumenlearning.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch of the thiocyanate group is also strongly Raman active, appearing in the same 2140-2175 cm⁻¹ region. scispace.com The symmetric stretching vibrations of the aromatic ring, often weak in the IR spectrum, typically give rise to strong bands in the Raman spectrum, providing further confirmation of the aromatic structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3550 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) | Medium |

| Methoxy -OCH₃ | C-H Stretch | 2850-2960 (Medium) | Medium |

| Thiocyanate -SCN | C≡N Stretch | 2140-2175 (Sharp, Strong) | Strong |

| Aromatic Ring | C=C Stretch | 1500-1600 (Medium-Strong) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₇NO₂S), the calculated exact mass is approximately 181.0198 Da. HRMS analysis would confirm this precise mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.eduhnxb.org.cnwikipedia.org Upon ionization, the molecular ion [M]⁺ would undergo characteristic fragmentation. Plausible fragmentation pathways for this compound include:

Loss of the thiocyanate radical (·SCN): This would result in a significant fragment ion.

Loss of a methyl radical (·CH₃) from the methoxy group.

Cleavage of the C-S bond, leading to fragments corresponding to the vanillyl cation and the thiocyanate anion.

Sequential loss of small neutral molecules like carbon monoxide (CO).

Analyzing these fragments allows for a piece-by-piece reconstruction of the molecule's structure, corroborating data from other spectroscopic methods. youtube.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted phenols typically display two primary absorption bands in the UV region, originating from π → π* transitions within the benzene ring. nih.govresearchgate.net For this compound, absorption maxima (λ_max) are expected around 270-280 nm, similar to phenol itself. bgu.ac.ildocbrown.info

This technique is particularly useful in studying the compound's interaction with other species, such as metal ions. If the compound forms a complex, the coordination can alter the electronic environment of the chromophore, leading to a shift in the λ_max (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in the molar absorptivity. By monitoring these spectral changes, UV-Vis spectroscopy can be used to qualitatively confirm complex formation and quantitatively determine parameters like binding constants and stoichiometry. acs.org

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation (if applicable)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, this technique could provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of all atoms, including the linear or near-linear geometry of the S-C≡N group.

Conformation: Determining the orientation of the methoxy and thiocyanate groups relative to the phenyl ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., between the phenolic hydroxyl group of one molecule and the nitrogen or sulfur of a neighboring molecule) and other non-covalent interactions that stabilize the crystal structure.

As of now, a published crystal structure for this specific compound is not available in open-access crystallographic databases.

Computational and Theoretical Chemistry Investigations of 4 Hydroxy 3 Methoxyphenyl Thiocyanate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It has become a fundamental tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. nih.govdergipark.org.tr By calculating the electron density, DFT can accurately describe the chemical reactivity and stability of compounds like 4-Hydroxy-3-methoxyphenyl thiocyanate (B1210189). nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons, while the LUMO energy relates to the electron affinity, showing its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates a molecule is more polarizable and more reactive. researchgate.net For a molecule like 4-Hydroxy-3-methoxyphenyl thiocyanate, the distribution of HOMO and LUMO densities would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for an Analogous Chalcone (B49325) Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.15 |

Data is illustrative for a related chalcone derivative to demonstrate typical values obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic reactions. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.denih.gov

Regions with a negative electrostatic potential, typically colored red, are electron-rich and represent favorable sites for electrophilic attack. researchgate.net These areas are often associated with lone pairs of electronegative atoms. Conversely, regions with a positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiocyanate group, indicating these as primary sites for interacting with electrophiles. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic interaction. nih.govnih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. nih.govresearchgate.net These parameters, often calculated using Koopmans' theorem, help in understanding the global chemical behavior of a compound. researchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2. dergipark.org.tr

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. dergipark.org.tr

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

These descriptors are instrumental in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. dergipark.org.tr

Table 2: Example Global Reactivity Descriptors for a Related Compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.075 |

| Electronegativity (χ) | -μ | 4.175 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.198 |

| Chemical Softness (S) | 1 / (2η) | 0.241 |

Values are derived from the example HOMO/LUMO energies in Table 1 and are for illustrative purposes.

Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For a compound like this compound, docking simulations can predict its binding affinity and pose within the active site of a specific protein target. The simulation calculates a binding energy score (usually in kcal/mol), where a more negative value indicates a more favorable and stable interaction. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.gov For instance, the hydroxyl and methoxy (B1213986) groups on the phenyl ring could act as hydrogen bond donors or acceptors, playing a significant role in binding affinity. nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. chemrxiv.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.gov

An MD simulation starting from a docked pose can be used to assess the stability of the predicted binding mode. nih.gov Key analyses, such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, can determine if the complex remains stable or undergoes significant conformational changes. nih.gov Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible or rigid upon ligand binding. nih.gov These simulations are essential for refining docking results and achieving a more accurate understanding of the binding mechanism. chemrxiv.orgnih.gov

Quantum Chemical Parameters and Their Correlation with Observed Experimental Phenomena and Bioactivity

A central goal of computational chemistry is to establish a relationship between calculated molecular properties and experimentally observed activities. This is the domain of Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.com Quantum chemical parameters, such as those derived from DFT calculations, serve as powerful descriptors in QSAR models. nih.gov

Properties like the HOMO-LUMO energy gap, dipole moment, electrophilicity index, and MEP values can be correlated with a compound's biological activity (e.g., enzyme inhibition, antioxidant capacity). mdpi.comnih.gov For example, a lower HOMO-LUMO gap might correlate with enhanced radical scavenging activity, as the molecule can more easily donate an electron. researchgate.net Similarly, specific features of the MEP map, such as the intensity of negative potential regions, have been linked to antiviral activity in flavone (B191248) derivatives. nih.gov By building these correlative models, researchers can predict the bioactivity of new analogues of this compound before they are synthesized, accelerating the discovery of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methoxyphenyl Thiocyanate Analogues

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of compounds centered around the 4-hydroxy-3-methoxyphenyl scaffold is profoundly influenced by the nature and position of various substituents. Although direct and extensive SAR studies on 4-hydroxy-3-methoxyphenyl thiocyanate (B1210189) itself are not widely documented in publicly available literature, valuable insights can be extrapolated from research on analogous compounds sharing the same core moiety.

Systematic investigations into related series of compounds have demonstrated that modifications to the phenolic hydroxyl and methoxy (B1213986) groups, as well as substitutions on the aromatic ring, can lead to significant changes in biological efficacy. For instance, in studies of other guaiacol (B22219) derivatives, the phenolic hydroxyl group is often found to be a critical hydrogen bond donor, essential for anchoring the molecule within the active site of a target protein. Esterification or etherification of this group typically leads to a marked decrease or complete loss of activity, underscoring its importance.

The methoxy group at the 3-position also plays a crucial role, contributing to the electronic properties of the ring and potentially engaging in hydrophobic interactions within the binding pocket. Shifting the methoxy group to other positions on the ring or replacing it with other alkyl or alkoxy groups can modulate the compound's activity and selectivity. For example, increasing the steric bulk of the alkoxy group may enhance binding affinity if the target protein has a sufficiently large hydrophobic pocket, but it could also introduce steric hindrance that prevents optimal binding.

Introduction of additional substituents onto the aromatic ring can further refine the biological activity profile. Electron-withdrawing groups, such as halogens or nitro groups, can alter the pKa of the phenolic hydroxyl, influencing its ionization state and hydrogen bonding capacity. Conversely, electron-donating groups can enhance the electron density of the aromatic ring, which may be favorable for certain types of interactions with the biological target. The position of these substituents is also paramount; for example, a bulky group at the ortho position to the hydroxyl group might interfere with its ability to form key hydrogen bonds.

To illustrate the impact of such substitutions, a hypothetical data table based on SAR trends observed in analogous compound series is presented below. This table showcases how systematic modifications could potentially influence the biological activity, with lower IC₅₀ values indicating higher potency.

| Compound ID | R1 (at C4) | R2 (at C3) | R3 (at C5) | Hypothetical Biological Activity (IC₅₀, µM) |

| 1a | -OH | -OCH₃ | -H | 5.2 |

| 1b | -OCH₃ | -OCH₃ | -H | 45.8 |

| 1c | -OH | -OH | -H | 8.1 |

| 1d | -OH | -OCH₃ | -Cl | 2.5 |

| 1e | -OH | -OCH₃ | -NO₂ | 1.8 |

| 1f | -OH | -OCH₃ | -CH₃ | 6.3 |

This table is illustrative and based on general SAR principles for phenolic compounds.

Stereochemical Considerations and Their Impact on Target Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental determinant of biological activity. The specific spatial orientation of functional groups dictates how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. For analogues of 4-hydroxy-3-methoxyphenyl thiocyanate that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies and selectivities. nih.gov

A chiral center could be introduced, for example, by modifying the substituent attached to the thiocyanate group or by adding a chiral side chain to the phenyl ring. The differential activity of stereoisomers arises from the fact that biological macromolecules are themselves chiral. Consequently, the interaction between a small molecule and its target is stereospecific. One enantiomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. nih.gov

In some cases, one stereoisomer may even produce an entirely different or an antagonistic effect compared to its counterpart. This highlights the critical importance of stereoselectivity in drug design and development. The synthesis of single, pure stereoisomers is often a key objective in medicinal chemistry to maximize therapeutic efficacy and minimize potential off-target effects. Molecular modeling and X-ray crystallography are powerful tools used to visualize and understand the stereochemical requirements for optimal ligand-target interactions, guiding the design of stereochemically pure and potent analogues. nih.gov

Elucidation of Pharmacophoric Elements within the 4-Hydroxy-3-methoxyphenyl Scaffold

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophoric elements within the 4-hydroxy-3-methoxyphenyl scaffold is essential for understanding its biological activity and for designing new, improved analogues. nih.gov

Based on analyses of various biologically active compounds containing this scaffold, a general pharmacophore model can be proposed. The essential features typically include:

A Hydrogen Bond Donor: The phenolic hydroxyl group at the 4-position is a critical hydrogen bond donor. This feature is often indispensable for anchoring the molecule to a specific amino acid residue in the target's binding site.

An Aromatic Ring: The phenyl ring serves as a hydrophobic core that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues of the target protein.

A Hydrogen Bond Acceptor/Hydrophobic Feature: The methoxy group at the 3-position can act as a hydrogen bond acceptor, or its methyl group can participate in hydrophobic interactions. The dual nature of this group makes it a versatile contributor to binding affinity.

The thiocyanate group (-SCN) itself introduces a distinct chemical feature. It is a linear and relatively rigid functional group that can act as a hydrogen bond acceptor at the nitrogen atom and can also participate in dipole-dipole or other electrostatic interactions. The sulfur atom can also engage in specific interactions. The precise role of the thiocyanate moiety would depend on the specific biological target.

A visual representation of a hypothetical pharmacophore model for this scaffold is provided below:

| Pharmacophoric Feature | Corresponding Functional Group | Type of Interaction |

| Hydrogen Bond Donor | 4-Hydroxyl (-OH) | Hydrogen bonding with acceptor groups on the target |

| Aromatic Ring | Phenyl Ring | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor | 3-Methoxy (-OCH₃) | Hydrogen bonding with donor groups on the target |

| Hydrogen Bond Acceptor | Thiocyanate (-SC N) | Hydrogen bonding, electrostatic interactions |

Understanding these pharmacophoric elements allows for the rational design of new molecules where the core scaffold is maintained, but the attached functional groups are modified to optimize interactions with the target, a strategy known as scaffold hopping. nih.gov

Rational Design Principles for Optimizing Potency and Selectivity of Derivatives

Rational drug design leverages the understanding of SAR and pharmacophoric features to create new molecules with enhanced potency and selectivity. nih.gov For derivatives of this compound, several design principles can be applied:

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, the thiocyanate group could be replaced by other linear groups such as an isothiocyanate (-NCS), a cyano (-CN), or an azide (B81097) (-N₃) group to probe the importance of its specific electronic and steric properties. Similarly, the methoxy group could be replaced by an ethyl or a hydroxyl group.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. This allows for the in silico design of molecules that are predicted to have improved binding affinity and selectivity before they are synthesized. For instance, if a hydrophobic pocket is identified near the 5-position of the phenyl ring, adding a small alkyl or halogen substituent at this position could lead to a more potent compound.

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of a molecule can be reduced. This can lock the molecule into its bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding.

The application of these principles allows for a more focused and efficient drug discovery process, moving away from random screening towards the targeted design of molecules with desired therapeutic properties.

In-Depth Analysis of this compound Reveals Limited Specific Research

The user's request for a detailed article structured around the specific biological activities and mechanistic pathways of this compound cannot be fulfilled at this time due to the absence of dedicated research on this particular compound. Constructing an article based on the provided outline would require specific data on its antibacterial and antifungal efficacy, molecular mechanisms of action, and its inhibition profiles against cancer-associated carbonic anhydrase isoforms and Monoamine Oxidase-A.

General information on the antimicrobial properties of the thiocyanate group suggests that it can be part of systems with bactericidal and bacteriostatic effects. For instance, the lactoperoxidase system utilizes thiocyanate ions to generate antimicrobial compounds. Similarly, various phenolic and methoxyphenyl compounds have been investigated for their diverse biological activities. However, extrapolating these general characteristics to the specific compound of this compound without direct experimental evidence would be scientifically unsound and speculative.

Likewise, while research has been conducted on the inhibition of carbonic anhydrase and Monoamine Oxidase-A by various chemical entities, specific kinetic data and inhibition profiles for this compound are not documented in the accessible scientific domain.

Therefore, until specific research is conducted and published on the biological activities of this compound, a thorough and scientifically accurate article adhering to the requested detailed outline cannot be generated.

Biological Activities and Mechanistic Pathways of 4 Hydroxy 3 Methoxyphenyl Thiocyanate and Relevant Analogues Pre Clinical, in Vitro, and in Vivo Research

Enzyme Inhibition Profiles and Kinetics

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, to produce hydroperoxides. mdpi.com These products are involved in inflammatory responses, making LOX enzymes a target for anti-inflammatory research. mdpi.comresearchgate.net The inhibition of LOX can disrupt the signaling pathways that lead to inflammation. nih.gov

Research into compounds structurally related to 4-hydroxy-3-methoxyphenyl thiocyanate (B1210189) has demonstrated significant lipoxygenase inhibitory activity. For instance, a medicinal chemistry optimization of a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide led to the development of potent inhibitors of platelet-type 12-(S)-LOX (12-LOX). nih.gov Top compounds from this research displayed potency in the nanomolar range against 12-LOX and exhibited high selectivity over other related lipoxygenases and cyclooxygenases. nih.gov These findings underscore the potential of the hydroxy-methoxybenzyl moiety, a core feature of 4-hydroxy-3-methoxyphenyl thiocyanate, in the design of effective LOX inhibitors. nih.gov

The mechanism of lipoxygenase inhibition can involve disrupting nuclear signaling required for protooncogene transcription, at a step that is distal or parallel to the activation of mitogen-activated protein kinase (MAPK). nih.gov

Anticholinesterase, Tyrosinase, and Urease Inhibition Activities

The inhibitory potential of this compound and its analogues extends to several other key enzymes that are implicated in a variety of physiological and pathological processes.

Anticholinesterase Activity Cholinesterase inhibitors are compounds that impair the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of neurotransmitters. mdpi.com This inhibition increases the levels of these neurotransmitters in the body and brain. mdpi.com Studies on structurally similar methoxyflavones have shown significant inhibitory activity against both AChE and BChE. nih.gov For example, 5,7,4'-trimethoxyflavone was identified as a potent AChE inhibitor, while 5,7-dimethoxyflavone (B190784) showed strong and selective inhibition of BChE. nih.gov The structure-activity relationship suggests that the presence of 5,7-dimethoxy groups is crucial for this inhibitory effect. nih.gov Similarly, 2-methoxyphenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate have demonstrated inhibitory activity against AChE and BChE, respectively. researchgate.net

Tyrosinase Inhibition Activity Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govnih.govmdpi.com Its inhibition is a primary strategy for addressing hyperpigmentation disorders. nih.govmdpi.com Compounds featuring a hydroxyl and methoxyl group on a phenyl ring have been a focus of inhibitor design. The position and presence of these groups significantly influence activity. For example, a chalcone (B49325) derivative with a 2,4-dihydroxy functional group on its benzylidene component demonstrated potent tyrosinase inhibitory activity, with IC50 values of 0.013 µM (for monophenolase) and 0.93 µM (for diphenolase), far exceeding the potency of the standard inhibitor, kojic acid. nih.gov Another study on a novel benzylidene-thiochromanone compound, MHY1498, also reported a strong inhibitory effect on mushroom tyrosinase with an IC50 value of 4.1 µM, which was significantly lower than that of kojic acid (22.0 µM). mdpi.com

Urease Inhibition Activity Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov It is a significant virulence factor in certain bacterial infections, particularly those caused by Helicobacter pylori. nih.gov Therefore, urease inhibition is a target for treating these infections. nih.gov While specific data on this compound is not available, related structures containing thiourea (B124793) or thiobarbiturate fragments have been investigated as urease inhibitors. nih.gov These compounds are thought to bind to the nickel (II) ions in the enzyme's active site in a manner analogous to the natural substrate, urea. nih.gov

Characterization of Inhibitor Binding Modes and Kinetic Parameters

Understanding the binding modes and kinetic parameters of enzyme inhibitors is crucial for rational drug design. The thiocyanate group is ambidentate, meaning it can bind through either its sulfur or nitrogen atom, a property that can influence its interaction with enzyme active sites. osti.govnih.gov

Kinetic studies on tyrosinase inhibitors with structures analogous to this compound have revealed competitive inhibition mechanisms. A Lineweaver-Burk plot analysis of the inhibition of tyrosinase by 3-hydroxy-4-methoxycinnamic acid demonstrated competitive inhibition, with an inhibition constant (Kᵢ) of 0.11 mmol/L. researchgate.net This type of inhibition indicates that the inhibitor competes with the substrate for binding to the enzyme's active site. researchgate.net Similarly, the novel inhibitor MHY1498 was also identified as a competitive inhibitor of tyrosinase through kinetic analysis. mdpi.com

The aerobic biodegradation of thiocyanate has been shown to follow a substrate inhibition pattern, which can be described by the Haldane-Andrews model. nih.gov Kinetic parameters for this process have been estimated, with the half-saturation coefficient (Kₛ) ranging from 2.3 to 7.1 mg SCN⁻/L and the inhibition coefficient (Kᵢ) from 28 to 109 mg SCN⁻/L. nih.gov

| Enzyme | Inhibitor/Analogue | Inhibition Type | IC₅₀ / Kᵢ Value | Source |

| Tyrosinase | 3-Hydroxy-4-methoxycinnamic acid | Competitive | Kᵢ = 0.11 mmol/L | researchgate.net |

| Tyrosinase | (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Competitive | IC₅₀ = 4.1 µM | mdpi.com |

| Tyrosinase | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Not specified | IC₅₀ = 0.013 µM | nih.gov |

| Acetylcholinesterase | 2-Methoxyphenyl isothiocyanate | Not specified | IC₅₀ = 0.57 mM | researchgate.net |

| Butyrylcholinesterase | 3-Methoxyphenyl isothiocyanate | Not specified | 49.2% inhibition at 1.14 mM | researchgate.net |

Antioxidant Activity and Redox Signaling Modulation

Free Radical Scavenging Mechanisms

Antioxidants neutralize free radicals by donating an electron or a hydrogen atom, thereby terminating damaging chain reactions. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.comresearchgate.net

Phenolic compounds, particularly those with methoxy (B1213986) substitutions, are known for their radical-scavenging capabilities. nih.gov Studies on eugenol (B1671780) (a structurally similar compound) and its isomers have demonstrated potent activity against DPPH, oxygen-centered, and carbon-centered radicals. nih.gov The radical-scavenging activity of phenolic compounds is often biphasic, suggesting a multi-step process. researchgate.net The efficacy of these compounds is related to the bond dissociation enthalpy of the phenolic hydroxyl (OH) group. nih.gov The presence of a hydroxyl group on the aromatic ring is a key feature for antioxidant activity. researchgate.net

| Compound/Analogue | Assay | Result | Source |

| 3-Methoxyphenyl isothiocyanate | DPPH | IC₅₀ = 1.16 mM | researchgate.net |

| 4-Methoxyphenyl isothiocyanate | DPPH | IC₅₀ = 1.25 mM | researchgate.net |

| 2-Methoxyphenyl isothiocyanate | DPPH | IC₅₀ = 3.90 mM | researchgate.net |

| 2-Allyl-4-methoxyphenol | DPPH | -log EC₂₀ = 0.79 | nih.gov |

Regulation of Oxidative Stress Markers and Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. nih.gov This imbalance can lead to damage of cellular components like lipids, proteins, and DNA. mdpi.commdpi.com Key biomarkers of oxidative stress include malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), protein carbonyls, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8OHdG). mdpi.com

Research on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), an analogue of the target compound, has shown it can mitigate oxidative stress. nih.gov Administration of HMPA was found to reduce plasma reactive oxygen metabolites. nih.gov It is suggested that HMPA may ameliorate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins and enzymes. nih.gov

Coordination Chemistry and Metal Complexation Studies Involving 4 Hydroxy 3 Methoxyphenyl Based Ligands

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with 4-hydroxy-3-methoxyphenyl-based ligands, typically vanillin (B372448) Schiff bases, is generally achieved by reacting the pre-synthesized ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent, often ethanol (B145695) or methanol (B129727). jocpr.comallsubjectjournal.com The reaction mixture is typically refluxed for a period to ensure complete complex formation, after which the solid complex can be isolated by filtration, washed, and dried. wisdomlib.org

These complexes have been extensively characterized using a suite of analytical and spectroscopic techniques to elucidate their structure and bonding. Elemental analysis (C, H, N) is fundamental in confirming the empirical formula of the complexes. ekb.egbenthamdirect.com Molar conductivity measurements are employed to determine whether the complexes are electrolytic or non-electrolytic in nature. jocpr.com

Spectroscopic methods are crucial for identifying the coordination sites of the ligand.

Infrared (IR) Spectroscopy: A key piece of evidence for complexation is the shift in the vibrational frequency of the azomethine (-C=N-) group in the IR spectrum. This band typically shifts to a lower or higher frequency in the complex compared to the free ligand, indicating the coordination of the azomethine nitrogen to the metal ion. allsubjectjournal.com The appearance of new, non-ligand bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and d-d transitions of the central metal ion. The position and intensity of these d-d bands are indicative of the coordination environment, allowing for the assignment of geometries such as octahedral or tetrahedral. jocpr.comresearchgate.net

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H-NMR spectroscopy helps in understanding the structure. The chemical shifts of protons near the coordination sites, such as the azomethine proton, are often altered upon complexation. ekb.egbenthamdirect.com

Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in the central metal ion, which helps in confirming the geometry and oxidation state of the metal in paramagnetic complexes. benthamdirect.comresearchgate.net

Based on the collective data from these characterization techniques, specific geometries are proposed for the complexes. For instance, many Mn(II), Co(II), Ni(II), and Cu(II) complexes of vanillin-derived Schiff bases have been assigned an octahedral geometry, while Zn(II) complexes often adopt a tetrahedral structure. jocpr.com

| Complex | Color | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|---|

| [Cu(L)₂(H₂O)₂] | Green | 185 | 15.2 | 1.85 | Octahedral |

| [Ni(L)₂(H₂O)₂] | Light Green | 210 | 12.8 | 3.12 | Octahedral |

| [Co(L)₂(H₂O)₂] | Brown | 235 | 10.5 | 4.98 | Octahedral |

| [Zn(L)₂] | White | 250 | 8.5 | - | Tetrahedral |

Note: Data in the table is representative, compiled from typical findings for Schiff base complexes derived from vanillin and various amines. 'L' represents a bidentate Schiff base ligand.

Determination of Metal-to-Ligand Stoichiometric Ratios and Complex Stability

The stoichiometry of metal complexes formed in solution with 4-hydroxy-3-methoxyphenyl-based ligands is commonly determined using spectrophotometric techniques such as the mole ratio method and Job's method of continuous variation. pesrsncollege.edu.incurresweb.com These methods involve monitoring the absorbance of solutions containing varying molar fractions of the metal and ligand while keeping the total concentration constant. The mole fraction at which the absorbance is maximal reveals the stoichiometry of the complex. pesrsncollege.edu.in For many bidentate Schiff base ligands derived from vanillin, a metal-to-ligand ratio of 1:2 is frequently observed. jocpr.comallsubjectjournal.com Elemental analysis of the isolated solid complexes also serves to confirm this stoichiometry. jocpr.com

The stability of these complexes is a critical parameter, quantified by the formation or stability constant (K). Potentiometric pH titration is a widely used method to determine proton-ligand and metal-ligand stability constants. chemijournal.comresearchgate.net This technique involves titrating a solution containing the ligand, with and without the metal ion, against a standard base. The resulting titration curves are used to calculate the stability constants. core.ac.uk For vanillin complexes with divalent metal ions like Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺, the order of stability often follows the Irving-Williams series (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). researchgate.netresearchgate.netthepharmajournal.com The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined from stability constants measured at different temperatures. chemijournal.comresearchgate.net Studies have shown that the formation of these metal complexes is often a spontaneous process, as indicated by negative ΔG values. curresweb.comresearchgate.net

| Metal Ion | Ligand | log K₁ | log K₂ | Method |

|---|---|---|---|---|

| Cu(II) | Vanillin | 7.85 | - | Potentiometry |

| Ni(II) | Vanillin | 5.52 | - | Potentiometry |

| Co(II) | Vanillin | 5.30 | - | Potentiometry |

| Zn(II) | Vanillin | 5.60 | - | Potentiometry |

| Cu(II) | N-salicylidene-L-valinate | 15.40 (log β) | - | pH titration |

Spectrophotometric Monitoring of Complex Formation Kinetics and Equilibria

UV-Visible spectrophotometry is a powerful tool for monitoring the formation of colored metal complexes in solution and studying their equilibria. gjesr.com The formation of a complex between a metal ion and a ligand like a vanillin Schiff base is often accompanied by a change in the electronic absorption spectrum, such as the appearance of a new absorption band or a shift in the wavelength of maximum absorbance (λ_max). unsri.ac.id

This technique is the foundation for methods like Job's method and the mole ratio method used to determine stoichiometry, as discussed previously. curresweb.com By systematically varying the concentrations of reactants and measuring the resulting absorbance, one can elucidate the equilibrium characteristics of the complexation reaction. nih.gov The data can be used to calculate the stability constant (K_f) of the complex formed in solution. curresweb.com The presence of a clear isobestic point in a series of absorption spectra, where the molar absorptivity of all species in equilibrium is the same, indicates the existence of a simple equilibrium between two species, such as the free ligand and a 1:1 metal complex. gjesr.com While detailed kinetic studies on the rate of formation are less common in the literature for these specific ligands, spectrophotometry is the principal method used to observe the system reaching equilibrium. nih.gov

Potential Biological Implications of Metal-Chelated Derivatives

A significant driving force behind the study of metal complexes of 4-hydroxy-3-methoxyphenyl-based ligands is their potential biological activity. It is a well-established principle that the biological activity of an organic ligand can be significantly enhanced upon chelation with a metal ion. chemmethod.com

Numerous studies have demonstrated that metal complexes of vanillin-derived Schiff bases exhibit potent antimicrobial properties. jocpr.com They have been screened against a variety of Gram-positive and Gram-negative bacteria (such as Staphylococcus aureus and Escherichia coli) and fungi (Candida albicans, Aspergillus niger), often showing greater inhibitory activity than the free ligand. ekb.egchemmethod.comajchem-a.com This enhanced activity is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates the complex's penetration through the lipid membrane of the microorganism. chemmethod.com

Beyond antimicrobial applications, these metal complexes have shown promise as anticancer agents. rsc.org For example, a copper(II) complex incorporating vanillin demonstrated high cytotoxicity against several cancer cell lines. rsc.org Mechanistic studies suggest that these complexes can induce cell death through pathways like apoptosis. rsc.org The ability of some complexes to promote the cleavage of DNA, often through an oxidative pathway, is another mechanism contributing to their biological activity. rsc.org The specific biological application is highly dependent on the choice of both the metal ion and the precise structure of the organic ligand. ijoer.combenthamdirect.com

Advanced Analytical Methodologies for 4 Hydroxy 3 Methoxyphenyl Thiocyanate and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Electrochemical or Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 4-Hydroxy-3-methoxyphenyl thiocyanate (B1210189) and its metabolites due to its high resolution and adaptability. The choice of detector is critical and is dictated by the desired sensitivity and the physicochemical properties of the analyte.

Electrochemical Detection (ECD): This method is exceptionally sensitive and selective for compounds that can be oxidized or reduced. mdpi.comthermofisher.com The 4-hydroxy-3-methoxyphenyl moiety, containing a phenolic group, is electroactive and thus well-suited for ECD. mdpi.com The detector measures the current generated by the oxidation of the analyte at a working electrode's surface, providing a signal directly proportional to the analyte's concentration. mdpi.com By carefully selecting the applied potential, analysts can achieve high selectivity, minimizing interference from other compounds in the matrix. thermofisher.com Coulometric detectors, a type of ECD, offer high sensitivity and are often used for the analysis of neurotransmitters and their metabolites, which share structural similarities with the target compound. thermofisher.comresearchgate.net

Spectrophotometric (UV-Vis) Detection: While generally less sensitive than ECD, spectrophotometric detection is a robust and widely accessible alternative. The aromatic ring in 4-Hydroxy-3-methoxyphenyl thiocyanate allows it to absorb light in the ultraviolet (UV) range. The method involves passing the HPLC eluent through a flow cell where a beam of UV light is directed through it. The amount of light absorbed at a specific wavelength is measured and is proportional to the concentration of the analyte. For complex analytes, extractive spectrophotometric methods using reagents like iron (III) thiocyanate complexes can be employed to form colored ion-association complexes, which can then be measured at a specific wavelength. nih.gov

| Parameter | Electrochemical Detection (ECD) | Spectrophotometric (UV-Vis) Detection |

| Principle | Measures current from redox reactions. mdpi.com | Measures absorbance of UV-Vis light. |

| Selectivity | High (potential-dependent). thermofisher.com | Moderate to Low |

| Sensitivity | Very High (picogram to femtogram levels). mdpi.com | Moderate (nanogram to microgram levels). |

| Suitability | Ideal for electroactive compounds like phenols. mdpi.com | Suitable for compounds with chromophores. |

| Matrix Interference | Less prone with potential optimization. | Can be significant. |

Fluorimetric Methods for Sensitive Detection and Quantification

Fluorimetric methods offer exceptional sensitivity for the detection and quantification of specific compounds. While this compound itself may not be naturally fluorescent, its thiocyanate group can be targeted for analysis.

A common strategy involves the chemical derivatization of the thiocyanate anion to produce a highly fluorescent product. nih.gov For instance, the König reaction can be adapted for post-column derivatization in HPLC systems. nih.gov In this approach, after the chromatographic separation of the parent compound and its metabolites, the eluent is mixed with a reagent system that converts the thiocyanate into a fluorescent derivative. This product is then passed through a fluorescence detector. The intensity of the emitted light, at a specific emission wavelength after excitation at another wavelength, is measured. This method provides both the separation power of HPLC and the outstanding sensitivity of fluorescence detection. nih.govnih.gov This approach has proven effective for quantifying thiocyanate in biological samples like plasma and saliva. nih.gov The detection limits for such methods can be extremely low, often reaching the femtomole level. nih.gov

Optimized Extraction and Sample Preparation Procedures for Biological Matrices

The accurate analysis of this compound and its metabolites from complex biological matrices such as blood, plasma, or urine is critically dependent on the sample preparation stage. sci-hub.se The primary goals are to remove interfering substances like proteins and salts, and to concentrate the analyte of interest. nih.gov

Protein Precipitation (PPT): This is often the first step for plasma or serum samples. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to denature and precipitate the bulk of the proteins. researchgate.netnih.gov After centrifugation, the supernatant containing the analyte can be further processed or directly injected into the HPLC system.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of the target analyte into the organic layer, thereby separating it from water-soluble interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. nih.govscispace.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate.

An example of an optimized SPE procedure for plasma is outlined below:

Table: Example Solid-Phase Extraction (SPE) Protocol| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Pre-treatment | Dilute plasma sample with an acidic buffer. | Adjust pH to ensure analyte retention. scispace.com |

| 2. Cartridge Conditioning | Flush SPE cartridge with methanol, followed by water. | Activate the stationary phase for optimal binding. scispace.com |

| 3. Sample Loading | Pass the pre-treated sample through the cartridge. | Analyte binds to the sorbent. |

| 4. Washing | Wash the cartridge with a weak organic solvent/water mix. | Remove hydrophilic interferences. |

| 5. Elution | Elute the analyte with a strong organic solvent (e.g., methanol). | Recover the purified analyte. |

| 6. Evaporation & Reconstitution | Evaporate the eluent and reconstitute in mobile phase. | Concentrate the analyte and ensure compatibility with the HPLC system. |

Validation of Analytical Methods for Accuracy, Precision, and Selectivity

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose and provides reliable, accurate, and reproducible data. scielo.brijrdpl.com Key validation parameters include accuracy, precision, and selectivity. gavinpublishers.comwjarr.com

Selectivity: Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. scielo.brgavinpublishers.com It is typically assessed by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. researchgate.net It is determined by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. scielo.br For drug product analysis, accuracy is typically expected to be within 98-102%. gavinpublishers.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV).

Table: Typical Acceptance Criteria for Method Validation

| Parameter | Measurement | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Comparison of blank and spiked chromatograms. | No significant interference at the analyte's retention time. gavinpublishers.com |

| Accuracy | Percent recovery of known amounts. | 80-120% of the test concentration. scielo.br |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate measurements. | RSD ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Novel Derivatized Scaffolds with Enhanced Bioavailability and Target Specificity

A significant hurdle in the therapeutic development of many phenolic compounds is their limited bioavailability, often due to poor absorption and rapid metabolism. Future research should focus on the rational design of derivatized scaffolds of 4-Hydroxy-3-methoxyphenyl thiocyanate (B1210189) to overcome these limitations. Strategies could include:

Prodrug Approaches: The phenolic hydroxyl group could be esterified or glycosylated to create prodrugs that are more lipophilic and can more easily cross cell membranes. Once inside the cell, these prodrugs would be cleaved by intracellular enzymes to release the active parent compound.

Bioisosteric Replacement: The methoxy (B1213986) group or the thiocyanate group could be replaced with other functional groups (bioisosteres) to modulate the compound's physicochemical properties, such as its solubility and electronic distribution. This could lead to improved pharmacokinetic profiles and enhanced target specificity.

Formulation Strategies: The development of advanced drug delivery systems, such as nanoformulations (e.g., liposomes, nanoparticles), could protect the compound from degradation in the gastrointestinal tract and facilitate its absorption and targeted delivery to specific tissues or organs.

Exploration of New Biological Targets and Unraveling Undiscovered Mechanistic Pathways

The biological targets and mechanisms of action for 4-Hydroxy-3-methoxyphenyl thiocyanate are largely unexplored. Future research should aim to identify its molecular targets and elucidate the downstream signaling pathways it modulates. Isothiocyanates, a related class of compounds, are known to interact with a variety of biological targets, primarily through the modification of protein cysteine residues. nih.gov Potential areas of investigation for this compound include:

Enzyme Inhibition: Many phenolic compounds and thiocyanates are known to inhibit the activity of various enzymes, such as those involved in inflammation (e.g., cyclooxygenases) and cancer progression (e.g., protein kinases). High-throughput screening of enzyme libraries could identify novel enzymatic targets.

Modulation of Transcription Factors: Phenolic compounds have been shown to modulate the activity of key transcription factors involved in cellular stress responses and inflammation, such as Nrf2 and NF-κB. Studies could investigate whether this compound can activate these pathways, leading to antioxidant and anti-inflammatory effects.

Interaction with Cell Surface Receptors: The structural similarity of this compound to other signaling molecules suggests it might interact with specific cell surface receptors. For instance, a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to interact with G-protein coupled receptors like GPR41. nih.gov

Integration of Advanced Computational Modeling for Predictive Drug Design and Optimization

Advanced computational modeling and in silico drug design are powerful tools for accelerating the drug discovery process. nih.gov These approaches can be applied to this compound to:

Predict ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles.

Identify Potential Biological Targets: Molecular docking and virtual screening can be used to screen large databases of proteins to identify potential binding partners for this compound, thereby generating hypotheses about its mechanism of action.

Optimize Lead Compounds: Once a lead compound is identified, computational methods can be used to guide its optimization by predicting how structural modifications will affect its binding affinity and selectivity for its target.

Application of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach using omics technologies is essential. These technologies can provide a global view of the changes that occur in a biological system upon treatment with the compound.

Proteomics: Proteomic analysis can be used to identify changes in protein expression and post-translational modifications in response to treatment with this compound. This can provide insights into the cellular pathways and processes that are affected by the compound.

Metabolomics: Metabolomic studies can reveal alterations in the cellular metabolome following exposure to the compound. nih.gov This can help to identify biomarkers of drug efficacy and toxicity, as well as to understand the compound's impact on cellular metabolism.

Transcriptomics: Transcriptomic analysis can be used to measure changes in gene expression in response to the compound, providing a comprehensive picture of the cellular response at the transcriptional level.

Investigation of Synergistic Effects with Other Bioactive Compounds or Therapeutic Agents

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds or existing therapeutic agents. Future research should explore potential synergistic interactions.

Combination with Chemotherapeutic Agents: The potential anti-inflammatory and antioxidant properties of phenolic compounds could help to mitigate the side effects of chemotherapy and potentially enhance its efficacy.

Synergy with Other Natural Products: Combining this compound with other bioactive natural products could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.

Adjuvant Therapy in Chronic Diseases: Given the known benefits of related phenolic compounds in metabolic diseases, investigating the use of this compound as an adjuvant therapy in conditions like diabetes and cardiovascular disease could be a promising avenue. For example, the related molecule HMPA has shown beneficial effects on metabolic conditions in obese mice. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-methoxyphenyl thiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution using 4-hydroxy-3-methoxyphenyl precursors (e.g., bromides or iodides) with thiocyanate salts (e.g., KSCN or NHSCN). Dimethylformamide (DMF) is often employed as a solvent due to its polarity, and potassium hydroxide (KOH) may act as a base to deprotonate phenolic groups . Reaction temperatures typically range from 60–80°C, with yields sensitive to stoichiometric ratios and moisture control. For reproducible results, inert atmospheres (N/Ar) are recommended to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : The C≡N stretching vibration (~2050–2150 cm) confirms the thiocyanate group. Differentiation between S-bonded (M-SCN) and N-bonded (M-NCS) coordination requires comparison with reference spectra, as ambiguities arise from overlapping peaks .

- NMR : H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). C NMR distinguishes the thiocyanate carbon (δ ~110–130 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., HO, KMnO), which can hydrolyze or oxidize the thiocyanate group. Stability under these conditions is typically >12 months, but periodic TLC or HPLC analysis is advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from unaccounted variables:

- Catalyst Purity : Trace metal impurities (e.g., Fe) in thiocyanate salts can catalyze side reactions. Use ultrapure reagents and chelating agents (e.g., EDTA) .

- Solvent Effects : Polar aprotic solvents like DMF may stabilize intermediates, while DMSO could promote oxidation. Solvent choice should align with reaction mechanism studies .

- Analytical Validation : Cross-validate yields using multiple techniques (e.g., gravimetry, HPLC) to account for byproduct interference .

Q. What advanced strategies are available for elucidating the thiocyanate group’s bonding mode in coordination complexes?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles to confirm S- or N-coordination. For example, S-coordinated thiocyanates exhibit shorter M–S bonds (~2.3–2.5 Å) vs. M–N (~1.9–2.1 Å) .

- Global Data Analysis : Tools like ReactLab Equilibria model spectroscopic data (UV-Vis, IR) to quantify coexisting coordination isomers, particularly under dynamic conditions .

Q. How should researchers address gaps in toxicological data for this compound during biological assays?

- Methodological Answer :

- Preliminary Cytotoxicity Screening : Use in vitro models (e.g., HEK293 or HepG2 cells) with MTT assays to establish IC values. Include positive controls (e.g., sodium azide) and negative controls (DMSO vehicle) .

- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess metabolic pathways and potential detoxification .

- Literature Extrapolation : Leverage data from structurally analogous thiocyanates (e.g., phenyl thiocyanate derivatives) to infer reactivity and toxicity profiles .

Q. What computational methods can predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution or thiocyanate group reactivity. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation or decomposition tendencies .

Data Analysis & Contradictions

Q. How can researchers reconcile conflicting spectral data for this compound derivatives?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to FT-IR or NMR datasets to identify outliers and cluster similar compounds .

- Cross-Platform Validation : Combine X-ray diffraction data with spectroscopic results to resolve ambiguities (e.g., distinguishing tautomers) .

Q. What statistical approaches are recommended for validating quantitative thiocyanate assays?

- Methodological Answer :

- ANOVA and Post Hoc Tests : Use Tukey’s HSD or SNK tests to compare means across experimental groups, ensuring p < 0.05 significance. Include recovery tests (spiked samples) to assess accuracy .

- Calibration Curves : Generate linear regression models (R > 0.99) with triplicate measurements to minimize instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.